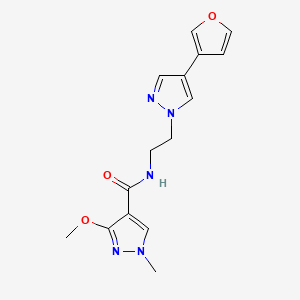

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O3/c1-19-9-13(15(18-19)22-2)14(21)16-4-5-20-8-12(7-17-20)11-3-6-23-10-11/h3,6-10H,4-5H2,1-2H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVRNSQYVDYXGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCCN2C=C(C=N2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Ketoester with Hydrazine

Ethyl 3-methoxy-4-oxopentanoate (1) reacts with methylhydrazine in ethanol under reflux to form ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate (2) (Yield: 78%). The regioselectivity of pyrazole ring formation is governed by the electronic effects of the methoxy group.

Reaction Conditions :

- Solvent: Anhydrous ethanol

- Temperature: 80°C, 6 hours

- Workup: Recrystallization from hexane/ethyl acetate (4:1)

Saponification and Acid Chloride Formation

Ester 2 is hydrolyzed with NaOH (2 M, 60°C, 4 h) to yield 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid (3) (Yield: 92%). Subsequent treatment with thionyl chloride (reflux, 8 h) generates the corresponding acid chloride 4 (Yield: 85%).

Characterization Data for 3 :

- 1H NMR (CDCl3) : δ 3.89 (s, 3H, OCH3), 3.95 (s, 3H, NCH3), 8.21 (s, 1H, pyrazole-H)

- IR (cm⁻¹) : 1695 (C=O), 1580 (C=N)

Preparation of 2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethylamine

Synthesis of 4-(Furan-3-yl)-1H-pyrazole

Furan-3-carbaldehyde (5) undergoes Claisen-Schmidt condensation with acetophenone derivatives to form α,β-unsaturated ketones 6a–b . Cyclocondensation with hydrazine hydrate in ethanol (reflux, 4 h) yields 4-(furan-3-yl)-1H-pyrazole (7) (Yield: 68%).

Optimization Note :

N-Alkylation with 2-Bromoethylamine Hydrobromide

Pyrazole 7 is alkylated using 2-bromoethylamine hydrobromide in acetonitrile with K2CO3 (60°C, 12 h) to afford 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethylamine (8) (Yield: 54%).

Key Spectral Data for 8 :

- MS (ESI+) : m/z 206.1 [M+H]+

- 1H NMR (DMSO-d6) : δ 7.82 (s, 1H, pyrazole-H), 7.45 (t, 1H, furan-H), 6.68 (d, 1H, furan-H)

Amide Bond Formation and Final Product Isolation

Coupling of Acid Chloride 4 with Amine 8

A solution of 4 in anhydrous THF is added dropwise to a mixture of 8 and triethylamine (0–5°C, 1 h). After stirring at room temperature (24 h), the reaction is quenched with water, and the product is extracted into ethyl acetate.

Purification :

- Column chromatography (SiO2, ethyl acetate/hexane 1:3)

- Final recrystallization from ethanol yields the title compound (9) (Yield: 62%)

Structural Elucidation of Compound 9

- 1H NMR (400 MHz, DMSO-d6) :

δ 8.41 (s, 1H, CONH), 7.89 (s, 1H, pyrazole-H), 7.51 (t, 1H, furan-H), 6.71 (d, 1H, furan-H), 4.32 (t, 2H, NCH2), 3.91 (s, 3H, OCH3), 3.85 (s, 3H, NCH3) - 13C NMR : δ 162.4 (C=O), 151.2 (pyrazole-C), 144.8 (furan-C)

- HRMS (ESI+) : m/z 388.1582 [M+H]+ (calc. 388.1589)

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions including:

Oxidation: It may be oxidized using reagents like hydrogen peroxide or permanganate, potentially leading to ring cleavage or formation of new functional groups.

Reduction: The compound can be reduced by agents such as sodium borohydride, influencing the pyrazole ring or other functional moieties.

Substitution: The methoxy and furan groups provide sites for nucleophilic or electrophilic substitution reactions under specific conditions.

Common Reagents and Conditions

Reagents such as bromine, acetic acid, and organolithium compounds are often used in these reactions. Typical conditions involve varying temperatures from room temperature to reflux, acidic or basic environments, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

Reaction products vary widely, including hydroxylated derivatives, reduced pyrazoles, and various substituted pyrazole derivatives, all dependent on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide. Research indicates that compounds containing pyrazole rings exhibit significant cytotoxic effects against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (breast cancer) | 3.79 |

| Compound B | SF268 (brain cancer) | 12.50 |

| Compound C | NCI-H460 (lung cancer) | 42.30 |

These findings suggest that structural modifications can enhance anticancer activity, indicating that this compound may also exhibit similar effects.

Antibacterial and Antifungal Properties

The presence of furan and pyrazole structures in this compound suggests potential antibacterial and antifungal activities. Preliminary studies indicate that it may inhibit various bacterial strains and fungi in vitro, making it an interesting candidate for developing new antimicrobial agents.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, compounds with similar structures often act through:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.

- Antioxidant Activity : The presence of furan may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.

Case Studies and Comparative Research

A comparative study evaluated several pyrazole derivatives for their anticancer activity against different cell lines. The results indicated that modifications in the pyrazole structure significantly influenced their efficacy:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 (lung cancer) | 26 |

| Compound B | Hep2 (laryngeal cancer) | 17.82 |

| Compound C | P815 (mastocytoma) | 3.25 |

These findings underscore the importance of structural modifications in enhancing biological activity.

Mechanism of Action

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide interacts with specific molecular targets, often involving binding to active sites of enzymes or receptors. This interaction can modulate biochemical pathways, leading to desired biological effects. Pathways involved might include inhibition of cyclooxygenase (COX) enzymes, modulation of signal transduction pathways, or interference with DNA replication processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Spectral Properties

- Melting Points: Halogenated derivatives (e.g., 3b, 3d) exhibit higher melting points (171–183°C) than non-halogenated analogs (e.g., 3a: 133°C), likely due to increased polarity and intermolecular interactions . The target compound’s furan moiety, being less polar than chloro/fluoro groups, may result in a lower melting point.

- NMR Signatures :

- Mass Spectrometry: The target compound’s molecular ion ([M+H]+) would approximate 358.3, smaller than 3a (403.1) due to the absence of a chloro group and cyano substitution .

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Structural Characteristics

The compound features:

- Furan Ring : Contributes to its reactivity and biological interactions.

- Pyrazole Moiety : Known for diverse pharmacological properties, including anti-inflammatory and anticancer activities.

- Carboxamide Functional Group : Enhances solubility and bioavailability.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For example, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including H460 (lung cancer), A549 (lung adenocarcinoma), and HT-29 (colon cancer) cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been highlighted in several studies. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain pyrazole compounds have demonstrated up to 85% inhibition of TNF-α at specific concentrations compared to standard anti-inflammatory drugs .

Antimicrobial Properties

The presence of the furan and pyrazole rings enhances the compound's antimicrobial activity. Research has shown that similar compounds can effectively combat various bacterial strains and fungi. For example, derivatives have been tested against E. coli and Aspergillus niger, showing promising results in inhibiting microbial growth .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of Pyrazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.

- Furan Attachment : Introducing a furan substituent through electrophilic aromatic substitution.

- Carboxamide Formation : Reacting with carboxylic acids or their derivatives to form the final product.

Case Studies and Research Findings

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

The synthesis typically involves multi-step reactions:

- Step 1 : Condensation of substituted pyrazole precursors (e.g., 1-methyl-3-methoxypyrazole-4-carboxylic acid) with ethylenediamine derivatives to form the core pyrazole-ethylamine scaffold .

- Step 2 : Introduction of the furan-3-yl group via nucleophilic substitution or Suzuki coupling, requiring palladium catalysts and inert conditions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are standard. Purity (>95%) is confirmed via HPLC with UV detection at 254 nm .

Q. How can structural characterization be performed to validate the compound’s identity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substituent positions, e.g., methoxy (~δ 3.8 ppm), furan protons (~δ 6.5–7.5 ppm), and pyrazole methyl groups (~δ 2.3 ppm) .

- Infrared Spectroscopy (IR) : Carboxamide C=O stretch (~1650 cm⁻¹) and furan C-O-C asymmetric vibrations (~1250 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 373.413) .

Q. What in vitro assays are suitable for preliminary biological screening?

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH cofactors .

- Cellular Viability : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

- Solubility : Phosphate-buffered saline (PBS) or DMSO stock solutions (≤0.1% v/v) to avoid solvent interference .

Advanced Research Questions

Q. How can computational modeling predict binding modes and selectivity?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., kinases, GPCRs). The furan oxygen and carboxamide group often form hydrogen bonds with active-site residues .

- MD Simulations : Run 100-ns trajectories (GROMACS/AMBER) to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .

Q. How should contradictory bioactivity data between assays be resolved?

- Dose-Response Curves : Replicate experiments with gradient concentrations (0.1–100 µM) to identify IC₅₀ discrepancies .

- Off-Target Screening : Use proteome-wide affinity chromatography (e.g., KINOMEscan) to detect nonspecific binding .

- Metabolite Interference : Perform LC-MS/MS to check for compound degradation or metabolite formation in cell media .

Q. What strategies improve metabolic stability for in vivo studies?

- Prodrug Design : Mask the carboxamide with ester groups to enhance oral bioavailability .

- CYP450 Inhibition Assays : Test with human liver microsomes (HLMs) to identify metabolic hotspots (e.g., furan ring oxidation). Co-administer CYP3A4 inhibitors (e.g., ketoconazole) if needed .

Q. How can crystallography resolve structural ambiguities in derivatives?

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (ethyl acetate/hexane). The pyrazole-furan dihedral angle (~15–30°) and hydrogen-bonding networks (N–H···O) are critical for stability .

Key Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.